Fidarestat ((2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide) is a potent and specific aldose reductase inhibitor (ARI) [, , , , , , , , ]. It has been extensively studied for its potential therapeutic benefits in preventing and treating diabetic complications [, , , , , , , , , , ].
Fidarestat is a novel compound classified as an aldose reductase inhibitor, primarily developed for the treatment of diabetic complications. It is particularly noted for its potential to prevent the progression of diabetic neuropathy by inhibiting the enzyme aldose reductase, which plays a significant role in the conversion of glucose to sorbitol, a process that can lead to osmotic and oxidative stress in diabetic patients. The compound has garnered attention due to its efficacy in clinical trials and its unique molecular characteristics.
Fidarestat was synthesized as part of research aimed at developing effective treatments for diabetes-related complications. The compound is derived from a series of chemical reactions involving various intermediates, including 6-fluoro-4-oxochroman-2-carboxylic acid, which is a key precursor in its synthesis. Fidarestat belongs to the class of organic compounds known as chroman derivatives and is specifically categorized under aldose reductase inhibitors, which are used to manage diabetic complications by targeting metabolic pathways affected by hyperglycemia.
The synthesis of Fidarestat involves several steps, starting from 6-fluoro-4-oxochroman-2-carboxylic acid. The process typically includes:
Fidarestat's molecular structure features a chroman backbone with a fluorine substituent at the sixth position and a carboxylic acid group at the second position. The compound can be represented structurally as follows:
Key structural data include:
Crystallographic studies have shown that Fidarestat adopts an envelope conformation due to the arrangement of its dihydropyranone ring, which influences its biological activity.
Fidarestat undergoes various chemical reactions during its synthesis:
These reactions highlight the complexity and precision required in organic synthesis to achieve high yields and purity.
Fidarestat functions by inhibiting aldose reductase, thereby reducing the conversion of glucose into sorbitol. This inhibition helps mitigate the osmotic stress on cells caused by excess sorbitol accumulation, which can lead to complications such as neuropathy and retinopathy in diabetic patients.
The mechanism involves competitive inhibition where Fidarestat binds to the active site of aldose reductase, preventing substrate access. Studies have shown that Fidarestat has an IC50 value (the concentration required to inhibit 50% of enzyme activity) of approximately 0.44 μM for its oxidative deaminated metabolite, indicating strong inhibitory potential .
Fidarestat exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations.
Fidarestat has been primarily researched for its application in treating diabetic neuropathy due to its potent inhibition of aldose reductase. Clinical trials have demonstrated its efficacy in improving nerve conduction velocities in patients suffering from diabetic complications . Moreover, ongoing studies are investigating its metabolites' pharmacological profiles, which may offer insights into additional therapeutic uses beyond diabetes management.
The development of aldose reductase inhibitors spans over four decades, originating from the seminal discovery of the polyol pathway's involvement in diabetic complications. Early research established that aldose reductase (AR), a cytosolic NADPH-dependent oxidoreductase, catalyzes glucose reduction to sorbitol under hyperglycemic conditions [10]. This reaction initiates a cascade of metabolic disturbances including osmotic stress, redox imbalances, and oxidative damage that collectively contribute to microvascular complications [6]. First-generation ARIs like alrestatin and sorbinil demonstrated proof-of-concept efficacy in animal models but exhibited suboptimal pharmacokinetics and safety concerns in human trials, limiting their clinical application [10].
Table 1: Evolution of Aldose Reductase Inhibitors (ARIs)
Generation | Representative Compounds | Chemical Class | Key Limitations | Clinical Status |
---|---|---|---|---|
First | Alrestatin, Sorbinil | Carboxylic acid, Spirohydantoin | Low potency, Adverse reactions | Discontinued |
Second | Tolrestat, Epalrestat | Carboxylic acid | Hepatotoxicity, Limited efficacy | Marketed (Epalrestat in Japan) |
Third | Fidarestat, Ranirestat, Zenarestat | Hydantoin, Spiroimidazolidinedione | Optimal pharmacokinetics | Clinical development |
Fidarestat emerged as a third-generation ARI designed to overcome these limitations through targeted structural optimization. The compound was developed by Sanwa Kagaku Kenkyusho Co., with early stereochemical studies confirming the (S,S)-configuration as the biologically active enantiomer [3] [9]. Preclinical characterization revealed fidarestat's exceptional inhibitory potency, with an IC₅₀ value of approximately 2.6 nM against rat lens aldose reductase, representing a 1000-fold improvement over earlier compounds like sorbinil [9]. This enhanced activity was attributed to optimal spatial positioning within the enzyme's active site, particularly through interactions with the catalytic residue Tyr48 and cofactor NADP⁺ [3]. Unlike carboxylic acid-based inhibitors (e.g., epalrestat), fidarestat's hydantoin core enables dual hydrogen bonding with the enzyme's anion-binding pocket while its fluorine-substituted benzopyran moiety enhances hydrophobic interactions within the specificity pocket [6] [9].
The molecular design of fidarestat specifically addresses the pathophysiological centrality of the polyol pathway in hyperglycemia-induced tissue damage. Under normoglycemic conditions, aldose reductase maintains low activity due to its relatively low affinity for glucose (Km ≈ 100 mM), with glycolysis serving as the primary glucose utilization pathway [10]. However, persistent hyperglycemia dramatically increases polyol pathway flux, as glucose concentrations saturate hexokinase and exceed the glycolytic capacity [6]. This results in excessive production of sorbitol, an osmotically active polyol that accumulates intracellularly due to limited membrane permeability and slow oxidation by sorbitol dehydrogenase [10]. Subsequent fructose generation from sorbitol oxidation further depletes cellular NAD⁺ reserves, creating a redox imbalance characterized by decreased NADPH/NADP⁺ and NADH/NAD⁺ ratios [4] [6].
Table 2: Kinetic Parameters of Aldose Reductase for Relevant Substrates
Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (M⁻¹·min⁻¹) | Physiological Significance |
---|---|---|---|---|
Glucose | 68-100 | 0.15 | 9.1 × 10² | Primary substrate in polyol pathway |
Galactose | 21 | 222 | 10.57 | Experimental cataract models |
4-HNE | 0.022 | 102 | 4.6 × 10⁶ | Lipid peroxidation product |
Methylglyoxal | 0.008 | 142 | 1.8 × 10⁷ | Reactive dicarbonyl compound |
Fidarestat's mechanistic innovation lies in its high-affinity, competitive inhibition of aldose reductase's catalytic site. Structural analyses reveal that fidarestat binds with the enzyme's hydrophobic pocket through its fluorinated chroman ring while forming hydrogen bonds with residues His110, Trp111, and Tyr48 via the imidazolidinedione ring [3] [6]. This binding conformation effectively occludes substrate access to the catalytic center, preventing glucose reduction and subsequent sorbitol accumulation. Crucially, fidarestat exhibits minimal inhibitory activity against aldehyde reductase (AKR1A1) and other structurally related enzymes, demonstrating exceptional target specificity [9]. Pharmacodynamic studies in diabetic rat models confirmed that fidarestat administration (0.5-2 mg/kg/day) produced dose-dependent suppression of sciatic nerve sorbitol accumulation by 85-95%, with effects persisting for 24 hours post-administration—significantly longer than other clinical-stage ARIs like zenarestat or epalrestat [4].
Beyond glucose reduction, fidarestat also inhibits aldose reductase-mediated detoxification of lipid peroxidation products such as 4-hydroxynonenal (4-HNE) and glutathione-conjugated aldehydes [6]. This dual functionality potentially addresses both the metabolic dysfunction and oxidative stress components of diabetic complications. The compound's favorable physicochemical properties, including water solubility (2.66 mg/mL) and moderate logP value (0.08), contribute to its tissue distribution profile, enabling effective penetration into poorly vascularized tissues like peripheral nerves and ocular structures [3] [6].
The therapeutic potential of fidarestat has been extensively investigated in diabetic neuropathy, where polyol pathway hyperactivity contributes significantly to nerve dysfunction. Preclinical studies demonstrated fidarestat's ability to ameliorate key neuropathic parameters in streptozotocin-induced diabetic rats. Administration at 0.5-4 mg/kg/day significantly improved motor nerve conduction velocity (MNCV) by 6-8 m/s and sensory nerve conduction velocity (SNCV) by 5-7 m/s compared to untreated diabetic controls after 4 weeks of treatment [2] [8]. These functional improvements correlated with biochemical normalization, including reduced sorbitol accumulation (from 13.4 ± 1.8 nmol/g to 2.9 ± 0.4 nmol/g in sciatic nerves), restored glutathione levels, and diminished oxidative DNA damage as measured by 8-hydroxy-2'-deoxyguanosine (8-OHdG) immunolabeling in dorsal root ganglia [8]. Notably, fidarestat outperformed comparator ARIs (epalrestat and zenarestat) in both magnitude and duration of effect, providing continuous inhibition of polyol pathway flux throughout the dosing interval [4].
Table 3: Effects of Fidarestat on Diabetic Neuropathy Parameters in Experimental Models
Parameter | Untreated Diabetic Rats | Fidarestat-Treated Diabetic Rats | Improvement (%) | P-value |
---|---|---|---|---|
Sciatic Sorbitol (nmol/g) | 13.4 ± 1.8 | 2.9 ± 0.4 | 78% ↓ | <0.01 |
Motor NCV (m/s) | 38.2 ± 1.5 | 45.8 ± 1.2 | 20% ↑ | <0.01 |
Sensory NCV (m/s) | 41.7 ± 1.2 | 48.9 ± 1.4 | 17% ↑ | <0.01 |
F-wave Latency (ms) | 13.8 ± 0.4 | 11.2 ± 0.3 | 19% ↓ | <0.01 |
8-OHdG Positive Cells (DRG) | 42.3 ± 3.1 | 18.7 ± 2.5 | 56% ↓ | <0.01 |
Emerging research has expanded fidarestat's potential applications into oncology, particularly through its inhibition of aldo-keto reductase family 1 member B10 (AKR1B10). This fructose-producing enzyme shares structural homology with aldose reductase and is overexpressed in hepatocellular carcinoma (HCC), breast cancer, and other malignancies [7]. AKR1B10 contributes to carcinogenesis by detoxifying cytotoxic carbonyls, facilitating cell proliferation, and promoting chemoresistance [7]. In HCC models, fidarestat administration (5-10 mg/kg/day) significantly suppressed tumor growth by 65-78% and reduced pulmonary metastasis by 60-75% compared to untreated controls [7]. The compound's antitumor mechanism involves metabolic reprogramming of natural killer (NK) cells within the tumor microenvironment. By inhibiting AKR1B10 in NK cells, fidarestat enhanced glycolytic flux (evidenced by increased extracellular acidification rate and lactate production) and upregulated cytotoxic effector molecules including granzyme B (2.3-fold increase), perforin (1.9-fold), interferon-γ (2.1-fold), and tumor necrosis factor-α (1.8-fold) [7]. This immunometabolic activation significantly enhanced NK cell-mediated killing of HCC cells in co-culture experiments (from 28% to 64% cytotoxicity at 10:1 effector:target ratio) [7].
Beyond neuropathy and oncology, fidarestat demonstrates efficacy in retinal ischemia-reperfusion injury, a model relevant to diabetic retinopathy and other vaso-occlusive disorders. Pre-treatment with fidarestat (32 mg/kg) reduced retinal apoptosis by 68% and decreased fructose accumulation by 41% while normalizing AR expression following ischemic insult [5]. These findings suggest potential applications in ocular complications where polyol pathway activation contributes to cellular damage. Additionally, fidarestat has shown protective effects against doxorubicin-induced endothelial dysfunction, indicating possible utility in chemotherapy-induced cardiovascular complications [6]. Collectively, these diverse therapeutic applications position fidarestat as a multifaceted modulator of pathological processes rooted in carbonyl stress and metabolic dysregulation.
Table 4: Oncological Effects of Fidarestat in Experimental Models
Parameter | Control | Fidarestat (10 mg/kg) | Change | Mechanistic Insight |
---|---|---|---|---|
Tumor Volume (mm³) | 1285 ± 185 | 425 ± 78 | 67% ↓ | AKR1B10 inhibition |
Lung Metastasis (nodules) | 18.2 ± 3.1 | 5.8 ± 1.4 | 68% ↓ | Reduced invasion |
NK Cell Infiltration | Low | High (3.2-fold ↑) | >300% ↑ | Tumor microenvironment modulation |
NK Cell Glycolysis (ECAR) | 18.7 ± 2.1 mpH/min | 32.4 ± 3.5 mpH/min | 73% ↑ | Metabolic reprogramming |
HCC Cell Cytotoxicity | 28.3 ± 3.4% | 64.2 ± 5.1% | 127% ↑ | Enhanced NK cell function |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: